molecular formula C10H8N2OS2 B2705874 N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide CAS No. 2305402-77-9

N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide

Cat. No. B2705874
CAS RN: 2305402-77-9
M. Wt: 236.31
InChI Key: MLMVHPZCFGSWIV-UHFFFAOYSA-N
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Description

N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide, also known as TPT, is a small molecule compound that has been studied extensively for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide's mechanism of action is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and survival. N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression. N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce oxidative stress and inflammation in the brain, and have antimicrobial properties. N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has also been shown to inhibit the activity of HDACs and COX-2, which are involved in regulating gene expression and inflammation, respectively.

Advantages and Limitations for Lab Experiments

N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has several advantages for lab experiments, including its small size and ease of synthesis. However, N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide, including further investigation of its mechanism of action, exploration of its potential applications in other scientific research fields, and development of derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to fully understand the advantages and limitations of N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide for lab experiments.
Conclusion:
In conclusion, N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide is a small molecule compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has been shown to have a wide range of biochemical and physiological effects. N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has potential applications in cancer research, neurodegenerative diseases, and microbial infections. While N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has several advantages for lab experiments, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

There are several methods for synthesizing N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide, including the reaction of 2-aminothiazole with 2-bromo-1-phenylethanone, and the reaction of 2-aminothiazole with 2-bromo-1-(4-methylphenyl)ethanone. The latter method was found to be more efficient, with a yield of 83%.

Scientific Research Applications

N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and microbial infections. N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-(4-Thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide has been found to have antimicrobial properties against various bacterial strains.

properties

IUPAC Name

N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS2/c1-2-9(13)12-10-11-7(6-15-10)8-4-3-5-14-8/h2-6H,1H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMVHPZCFGSWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=NC(=CS1)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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